1-{(R)-3-[(2-Hydroxy-ethyl)-isopropyl-amino]-pyrrolidin-1-yl}-ethanone
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Overview
Description
1-{®-3-[(2-Hydroxy-ethyl)-isopropyl-amino]-pyrrolidin-1-yl}-ethanone is a complex organic compound with a unique structure that includes a pyrrolidine ring, a hydroxyethyl group, and an isopropylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{®-3-[(2-Hydroxy-ethyl)-isopropyl-amino]-pyrrolidin-1-yl}-ethanone typically involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of a pyrrolidine derivative with an isopropylamine derivative under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium or platinum to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as crystallization or chromatography to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-{®-3-[(2-Hydroxy-ethyl)-isopropyl-amino]-pyrrolidin-1-yl}-ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The amino group can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce alcohols or amines.
Scientific Research Applications
1-{®-3-[(2-Hydroxy-ethyl)-isopropyl-amino]-pyrrolidin-1-yl}-ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{®-3-[(2-Hydroxy-ethyl)-isopropyl-amino]-pyrrolidin-1-yl}-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl and isopropylamino groups play a crucial role in binding to these targets, leading to changes in their activity. This can result in various biological effects, such as modulation of neurotransmitter release or inhibition of specific metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-{®-3-[(2-Hydroxy-ethyl)-methyl-amino]-pyrrolidin-1-yl}-ethanone
- 1-{®-3-[(2-Hydroxy-ethyl)-ethyl-amino]-pyrrolidin-1-yl}-ethanone
- 1-{®-3-[(2-Hydroxy-ethyl)-propyl-amino]-pyrrolidin-1-yl}-ethanone
Uniqueness
1-{®-3-[(2-Hydroxy-ethyl)-isopropyl-amino]-pyrrolidin-1-yl}-ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the isopropylamino group, in particular, differentiates it from similar compounds and contributes to its specific interactions with molecular targets.
Properties
IUPAC Name |
1-[(3R)-3-[2-hydroxyethyl(propan-2-yl)amino]pyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-9(2)13(6-7-14)11-4-5-12(8-11)10(3)15/h9,11,14H,4-8H2,1-3H3/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLRIJRSHPBDMX-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCO)C1CCN(C1)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(CCO)[C@@H]1CCN(C1)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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